2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole
Description
2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a fluorinated thiazole derivative characterized by a central thiazole ring substituted with a 2,3-difluorophenylamino group at position 2 and a 2-fluorophenyl group at position 2. Thiazole derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antimicrobial applications . The fluorine substitutions enhance metabolic stability, lipophilicity, and electronic effects, which are critical for optimizing drug-like properties .
Properties
Molecular Formula |
C15H9F3N2S |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-10-5-2-1-4-9(10)13-8-21-15(20-13)19-12-7-3-6-11(17)14(12)18/h1-8H,(H,19,20) |
InChI Key |
VLAPVCYPEVBSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C(=CC=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,3-difluoroaniline with 2-fluorobenzaldehyde in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives .
Scientific Research Applications
2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the disruption of bacterial cell walls or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl-Thiazole Moieties
Compound A : (E)-2-(2-(3,4-Difluorobenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole
- Structure : Features a hydrazinyl linker and 3,4-difluorophenyl groups.
- Synthesis: Prepared via intermediates like hydrazine-carbothioamide and bromoethanone, differing from the target compound’s synthetic pathway .
Compound B : 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
- Structure : Thiazole with a 3,4-difluorophenyl group at position 4 and an amine at position 2.
- Properties : Molecular formula C₉H₆F₂N₂S (MW: 212.22 g/mol). Lacks the 2-fluorophenyl group present in the target compound, leading to reduced steric hindrance and altered electronic effects .
Compound C : N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide
- Structure : Incorporates a sulfonamide group and pyrimidine ring.
- The sulfonamide group enhances acidity and ionic interactions, contrasting with the target’s amino group .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. The compound's structure includes a thiazole ring, which is often associated with various pharmacological properties.
- Chemical Formula : C15H12F3N2S
- CAS Number : 887267-14-3
- Molecular Weight : 300.33 g/mol
The biological activity of 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole primarily revolves around its interaction with cellular targets involved in cancer proliferation and apoptosis. Studies have indicated that this compound acts as a tubulin inhibitor , disrupting microtubule dynamics, which is crucial for cell division.
Anticancer Activity
Research has demonstrated that this thiazole derivative exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested :
- HepG-2 (liver hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
- HCT-116 (colorectal carcinoma)
- HeLa (cervical carcinoma)
In Vitro Studies
In vitro studies revealed that the compound displayed strong cytotoxicity against HepG-2 and MCF-7 cells, with IC50 values indicating potent activity:
- IC50 Values :
- HepG-2: 0.36 μM
- MCF-7: 0.86 μM
These values suggest that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with tubulin. The results indicate that it binds to the colchicine site on tubulin, inhibiting its polymerization:
- Binding Affinity : The compound's structure allows it to fit into the hydrophobic pocket of tubulin, disrupting normal function.
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several thiazole derivatives, including the target compound, and evaluated their antiproliferative activities. The findings suggested that modifications to the thiazole structure could enhance biological activity. -
Comparison with Other Compounds :
In comparative studies, other thiazole derivatives were tested alongside 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole. The results showed that while many derivatives exhibited moderate activity, this specific compound demonstrated superior efficacy in inhibiting cancer cell growth.
Data Table of Biological Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole | HepG-2 | 0.36 | Tubulin inhibitor |
| MCF-7 | 0.86 | Tubulin inhibitor | |
| Other Thiazole Derivative A | HCT-116 | 1.5 | Tubulin inhibitor |
| Other Thiazole Derivative B | HeLa | 1.8 | Induces apoptosis |
Q & A
Q. Advanced | SAR Analysis
- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 2- and 4-positions of the phenyl rings to assess electronic effects .
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), correlating binding scores with experimental IC values .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (thiazole N) and hydrophobic regions (fluorophenyl groups) using tools like Schrödinger’s Phase .
How can researchers resolve discrepancies between theoretical and experimental purity data?
Advanced | Data Contradiction Analysis
Discrepancies often arise from unaccounted side reactions or impurities:
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation indicates purity issues) .
- HPLC-MS : Detect trace byproducts (e.g., des-fluoro derivatives) and optimize reaction conditions (e.g., lower temperature) to suppress their formation .
- Reaction monitoring : Use in-situ FT-IR to track intermediate formation (e.g., carbonyl peaks at 1680–1720 cm) and adjust stoichiometry .
What methodologies assess metabolic stability and in vivo pharmacokinetics of this compound?
Q. Advanced | Metabolic Studies
- Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS (t < 30 min suggests rapid metabolism) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
- In vivo PK : Administer orally to rodent models and measure plasma concentrations over time. Fluorophenyl groups enhance lipophilicity, improving bioavailability (LogP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
